Ribavirin-13C5: A Technical Guide to its Application in Antiviral Research
Ribavirin-13C5: A Technical Guide to its Application in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribavirin-13C5 is a stable isotope-labeled form of Ribavirin, a broad-spectrum antiviral agent. This document provides a comprehensive technical overview of Ribavirin-13C5, including its chemical structure, and its primary application as an internal standard in quantitative analyses. Furthermore, it delves into the broader context of Ribavirin's mechanism of action, presenting detailed experimental protocols for its quantification and visualization of its metabolic pathways and analytical workflows.
Introduction to Ribavirin-13C5
Ribavirin-13C5 is a synthetic nucleoside analog, structurally identical to Ribavirin, with the exception that five of its carbon atoms are replaced with the stable isotope Carbon-13.[1][2] This isotopic labeling renders the molecule heavier than its unlabeled counterpart, allowing for its differentiation and precise quantification in mass spectrometry-based assays.[1][2] Its primary utility lies in its role as an internal standard for the accurate measurement of Ribavirin concentrations in biological matrices, a critical aspect of pharmacokinetic and therapeutic drug monitoring studies.[1][2][3]
Chemical Structure and Properties
The chemical structure of Ribavirin-13C5 is identical to that of Ribavirin, with the isotopic labeling on the ribose sugar moiety.
Chemical Formula: C₃¹³C₅H₁₂N₄O₅[4]
Molecular Weight: Approximately 249.17 g/mol [5]
CAS Number: 1646818-35-0[2]
The key physicochemical properties of Ribavirin-13C5 are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃¹³C₅H₁₂N₄O₅ | [4] |
| Molecular Weight | ~249.17 g/mol | [5] |
| CAS Number | 1646818-35-0 | [2] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and DMSO | N/A |
Mechanism of Action of Ribavirin
Ribavirin-13C5 itself is not pharmacologically active but serves as a tool to study the parent compound, Ribavirin. Ribavirin is a prodrug that, once inside the cell, is phosphorylated to its active mono-, di-, and triphosphate forms.[6][7] Its antiviral activity is multifaceted and not fully elucidated, but several key mechanisms have been proposed.[3][8]
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate acts as a competitive inhibitor of IMPDH, a crucial enzyme in the de novo synthesis of guanine nucleotides. This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis and capping.[9]
-
Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can be incorporated into the growing viral RNA chain by viral RNA-dependent RNA polymerase, leading to chain termination.[6][8]
-
Induction of Lethal Mutagenesis: The incorporation of Ribavirin triphosphate into the viral genome can induce mutations, leading to the production of non-viable viral progeny, a phenomenon known as "error catastrophe".[8][9]
-
Immunomodulation: Ribavirin has been shown to modulate the host immune response, promoting a Th1-type response, which is more effective against viral infections.[9]
Signaling Pathway of Ribavirin Metabolism and Action
The intracellular metabolic activation of Ribavirin and its subsequent antiviral effects can be visualized as a signaling pathway.
Caption: Intracellular metabolism and antiviral mechanisms of Ribavirin.
Experimental Protocols
The primary application of Ribavirin-13C5 is as an internal standard for the quantification of Ribavirin in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Ribavirin in Human Plasma/Serum using LC-MS/MS
This protocol is a synthesized methodology based on established practices for therapeutic drug monitoring.[1][10][11]
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma or serum sample, add 20 µL of Ribavirin-13C5 internal standard solution (concentration to be optimized based on expected Ribavirin levels).
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 30 seconds.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- Liquid Chromatography:
- Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Tandem Mass Spectrometry:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
- Ribavirin: m/z 245.1 → 113.1[10][12]
- Ribavirin-13C5: m/z 250.1 → 113.1[10][12]
3. Data Analysis:
- Quantify the concentration of Ribavirin by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Ribavirin.
Experimental Workflow for Therapeutic Drug Monitoring
The following diagram illustrates a typical workflow for the therapeutic drug monitoring of Ribavirin using Ribavirin-13C5.
Caption: Workflow for Ribavirin therapeutic drug monitoring.
Quantitative Data
The following tables summarize key quantitative data related to the antiviral activity and pharmacokinetics of Ribavirin.
In Vitro Antiviral Activity of Ribavirin
| Virus | Cell Line | EC₅₀ (µg/mL) | Reference |
| Respiratory Syncytial Virus (RSV) | - | 3 - 10 | [13] |
| Various RNA and DNA viruses | Vero | 2 - 95 | [4] |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | 3.69 - 8.72 | [14] |
| SARS-CoV-2 | Vero | 109.5 µM (~26.7 µg/mL) | [4] |
Pharmacokinetic Parameters of Ribavirin in Humans
| Parameter | Value | Reference |
| Bioavailability | ~52% (400 mg oral dose) | [15] |
| Time to Peak Concentration (Tmax) | ~2.5 hours | [16] |
| Volume of Distribution (Vd) | 650 - 1100 L | [16] |
| Terminal Half-life (t₁/₂) | ~224 hours | [7][17] |
| Apparent Clearance (CL/F) | 9.1 L/h | [18] |
Conclusion
Ribavirin-13C5 is an indispensable tool for the accurate and precise quantification of Ribavirin in research and clinical settings. Its use as an internal standard in LC-MS/MS assays allows for reliable pharmacokinetic studies and therapeutic drug monitoring, which are crucial for optimizing treatment regimens and minimizing toxicity. A thorough understanding of Ribavirin's complex mechanism of action, facilitated by such quantitative studies, is essential for the continued development of effective antiviral therapies.
References
- 1. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolism and antiviral activity of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Population pharmacokinetic modeling of plasma and intracellular ribavirin concentrations in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 10. lcms.cz [lcms.cz]
- 11. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of ribavirin on respiratory syncytial virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Absolute Bioavailability of Ribavirin in Healthy Volunteers as Determined by Stable-Isotope Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Population Pharmacokinetic Modeling of Plasma and Intracellular Ribavirin Concentrations in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ribavirin pharmacokinetics in renal and liver transplant patients: evidence that it depends on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
